molecular formula C6H13NO3S B2902266 4-Aminocyclohexane-1-sulfonic acid CAS No. 146764-47-8

4-Aminocyclohexane-1-sulfonic acid

Cat. No.: B2902266
CAS No.: 146764-47-8
M. Wt: 179.23
InChI Key: RFUPCOHASVQTME-UHFFFAOYSA-N
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Description

4-Aminocyclohexane-1-sulfonic acid is an organic compound with the molecular formula C6H13NO3S. It is a derivative of cyclohexane, where an amino group is attached to the fourth carbon and a sulfonic acid group is attached to the first carbon. This compound is known for its applications in various fields, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the reaction of cyclohexane with sulfur trioxide to form cyclohexanesulfonic acid, which is then aminated using ammonia or an amine source under controlled conditions .

Industrial Production Methods

Industrial production of 4-Aminocyclohexane-1-sulfonic acid often involves large-scale sulfonation processes followed by amination. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and specific reaction temperatures and pressures are crucial in these processes .

Chemical Reactions Analysis

Types of Reactions

4-Aminocyclohexane-1-sulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfonamides, substituted cyclohexanes, and various sulfonic acid derivatives .

Scientific Research Applications

4-Aminocyclohexane-1-sulfonic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential role in biological systems and interactions with proteins and enzymes.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Aminocyclohexane-1-sulfonic acid involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The sulfonic acid group can participate in hydrogen bonding and electrostatic interactions, while the amino group can form covalent bonds with target molecules .

Comparison with Similar Compounds

Similar Compounds

  • 4-Aminocyclohexanesulfonic acid
  • Cyclohexanesulfonic acid, 4-amino-
  • 2-Aminocyclohexane-1-sulfonic acid

Uniqueness

4-Aminocyclohexane-1-sulfonic acid is unique due to its specific structural configuration, which allows it to participate in a wide range of chemical reactions and interactions. Its combination of an amino group and a sulfonic acid group provides versatility in its applications across different fields .

Properties

IUPAC Name

4-aminocyclohexane-1-sulfonic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO3S/c7-5-1-3-6(4-2-5)11(8,9)10/h5-6H,1-4,7H2,(H,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFUPCOHASVQTME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1N)S(=O)(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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